WX UK1, also known as WX-UK1, is a small molecule drug that has garnered attention for its potential therapeutic applications in oncology, particularly in the treatment of solid tumors. This compound is classified as a non-cytotoxic inhibitor of the urokinase-type plasminogen activator system, which plays a critical role in tumor invasion and metastasis. The drug is currently under investigation for its efficacy in various malignancies, including breast, gastric, and colon cancers.
WX UK1 was developed as part of ongoing research into the modulation of the urokinase plasminogen activator system. Its structure is derived from 3-amidinophenylalanine, and it has been evaluated in preclinical and clinical studies for its potential to inhibit tumor growth and metastasis by targeting serine proteases involved in these processes .
WX UK1 is classified under investigational drugs and falls within the category of small molecules. It functions primarily as an inhibitor of the urokinase plasminogen activator system, which is implicated in cancer progression through its role in extracellular matrix degradation and cell migration .
The synthesis of WX UK1 involves several steps that focus on modifying the 3-amidinophenylalanine structure to enhance its inhibitory activity against serine proteases. Although specific synthetic pathways are not extensively detailed in the literature, the compound's design emphasizes structural modifications that improve binding affinity to target proteins involved in tumor metastasis.
The synthesis typically requires:
WX UK1 has a complex molecular structure characterized by a chemical formula of and an average molecular weight of approximately 650.28 g/mol . The compound features multiple functional groups that contribute to its biological activity, including amide and amidine functionalities.
WX UK1 primarily functions through inhibition rather than undergoing significant chemical transformations during its therapeutic action. It inhibits the proteolytic activity of urokinase-type plasminogen activator by binding to its active site, thereby preventing the conversion of plasminogen to plasmin—a crucial step in tumor cell invasion.
The inhibition mechanism involves:
The mechanism of action for WX UK1 revolves around its ability to inhibit the urokinase plasminogen activator system. By blocking this pathway, WX UK1 prevents the degradation of extracellular matrix components, thereby inhibiting tumor cell migration and invasion.
WX UK1 is characterized by:
Key chemical properties include:
WX UK1 is primarily being investigated for its use in treating solid tumors. Its role as an inhibitor of the urokinase plasminogen activator system positions it as a promising candidate for adjuvant therapies aimed at reducing metastasis in cancers such as breast, gastric, and colon cancer.
WX-UK1 (UKI-1) is a synthetic low-molecular-weight compound (molecular weight: 613.81 Da) belonging to the class of 3-amidinophenylalanine-based inhibitors. It is classified as a competitive serine protease inhibitor with high specificity for trypsin-like enzymes, particularly urokinase-type plasminogen activator (uPA). Its chemical structure features an alpha amino acid amide core with benzenesulfonamide and piperazine carboxylic acid moieties, contributing to its target-binding affinity [1] [6] [9]. The inhibitor exhibits a Ki value of 0.41 μM against uPA, demonstrating potent enzymatic disruption [6]. WX-UK1 functions as the active metabolite of the orally administered prodrug upamostat (WX-671), which undergoes reductive conversion in vivo to release the therapeutic compound [4] [9].
Table 1: Key Physicochemical and Biochemical Properties of WX-UK1
Property | Value | Measurement Method |
---|---|---|
Molecular Formula | C~32~H~47~N~5~O~5~S | High-resolution mass spectrometry |
CAS Registry Number | 220355-63-5 | Chemical registry |
Inhibition Constant (K~i~) | 0.41 μM (uPA) | Enzymatic kinetics |
Target Enzymes | uPA, trypsin-like serine proteases | Biochemical assays |
Solubility | 0.00462 mg/mL (aqueous) | ALOGPS prediction |
logP | 5.58 | Computational modeling |
The development of WX-UK1 emerged from decades of research establishing serine proteases as pivotal mediators of cancer progression. Serine proteases—including uPA, matriptase, hepsin, and transmembrane serine proteases (TTSPs)—catalyze extracellular matrix (ECM) degradation, activate growth factors, and facilitate cellular migration. These processes are fundamental to tumor invasion and metastasis [3] [8]. By the early 2000s, clinical evidence confirmed that elevated uPA levels correlated with poor prognosis in breast, gastric, colon, and pancreatic cancers, establishing this protease as a validated therapeutic target [1] [10].
WX-UK1 was engineered to address the limitations of earlier protease inhibitors, which often lacked specificity or exhibited poor pharmacokinetics. Its small-molecule design enables penetration into tumor tissues and binding to the catalytic site of uPA, competitively blocking substrate access. Preclinical studies demonstrated that synthetic serine protease inhibitors like WX-UK1 reduce metastasis by >50% in mammary and pancreatic adenocarcinoma models by selectively disrupting proteolytic cascades without cytotoxic effects [1] [6] [7]. This targeted approach represented a shift from broad-spectrum cytotoxics toward pathway-specific antimetastatic agents.
Table 2: Evolution of Key Serine Protease Inhibitors in Oncology
Inhibitor Class | Representative Agents | Therapeutic Rationale | Limitations |
---|---|---|---|
Broad-spectrum | Aprotinin | Pan-protease inhibition | Systemic toxicity, low specificity |
Matrix metalloproteinase (MMP) inhibitors | Marimastat | ECM degradation blockade | Musculoskeletal toxicity |
uPA-specific inhibitors | WX-UK1 | Metastasis suppression via uPA/uPAR axis disruption | Limited monotherapy efficacy |
Dual-target inhibitors | Upamostat (prodrug of WX-UK1) | Combined uPA/trypsin inhibition | Ongoing clinical optimization |
The urokinase plasminogen activator (uPA) system comprises uPA, its glycosylphosphatidylinositol (GPI)-anchored receptor (uPAR), and inhibitors PAI-1 and PAI-2. This system is a master regulator of pericellular proteolysis in malignancy. uPA binding to uPAR localizes proteolytic activity to the cell surface, where it catalyzes the conversion of plasminogen to plasmin. Plasmin subsequently degrades ECM components like fibrin, laminin, and fibronectin and activates matrix metalloproteinases (MMPs) and growth factors (e.g., HGF, TGF-β) [1] [4] [10].
WX-UK1 disrupts this system through dual mechanisms:
In vivo, WX-UK1 exhibits potent antimetastatic activity. In orthotopic models of rat pancreatic adenocarcinoma, treatment significantly reduced metastatic lesions by inhibiting tumor cell extravasation and colonization. These effects are linked to suppressed angiogenesis, as plasmin-mediated activation of pro-angiogenic factors (e.g., VEGF) is diminished [1] [7]. Notably, WX-UK1’s efficacy extends beyond uPA inhibition; it also targets trypsin-like serine proteases overexpressed in cancers (e.g., trypsin 1/2/3 in cholangiocarcinoma), broadening its antimetastatic impact [7] [10].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7